({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride
Overview
Description
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of a new type of 2-amino benzamide inhibitor for heat shock protein 90 . Heat shock protein 90 (Hsp90) is a molecular chaperone involved in the stability and function of several client proteins that have been implicated in oncogenic signaling pathways .
Mode of Action
Given its use in the synthesis of hsp90 inhibitors, it can be inferred that it may interact with hsp90 or its client proteins, leading to the destabilization of these proteins and potentially inhibiting oncogenic signaling pathways .
Biochemical Pathways
The compound is involved in the biochemical pathways related to Hsp90. Hsp90 is a key player in several cellular processes, including protein folding, protein degradation, and signal transduction. By inhibiting Hsp90, this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
It is mentioned that the compound has oral activity, suggesting that it can be absorbed through the gastrointestinal tract .
Result of Action
The compound is used as an intermediate in the synthesis of potent, selective, and orally active antitumor drugs . Therefore, the molecular and cellular effects of its action would likely be related to the inhibition of tumor growth and proliferation.
Biochemical Analysis
Biochemical Properties
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as heat shock protein 90 (Hsp90), which is crucial for the proper folding and function of many proteins . By inhibiting Hsp90, This compound can disrupt the stability and activity of client proteins, leading to potential therapeutic effects in cancer treatment.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, This compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity . This inhibition leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. Furthermore, This compound can modulate the activity of other enzymes and signaling molecules, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound: is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in modulating cellular processes and exerting its biochemical effects.
Preparation Methods
The synthesis of ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with methylthiomethylamine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial production methods often employ more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are also increasingly being applied in the industrial synthesis of this compound .
Chemical Reactions Analysis
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: can be compared with other thiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals, it shares similar structural features but differs in its specific functional groups and applications.
2-Aminothiazole: This compound is widely studied for its biological activities, including anticancer and antimicrobial properties.
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2.ClH/c1-9-4-6-8-5(2-7)3-10-6;/h3H,2,4,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUOELBHYLYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=CS1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269199-56-5 | |
Record name | ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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